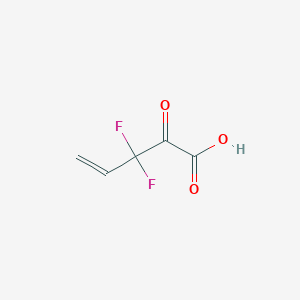

3,3-Difluoro-2-oxopent-4-enoic acid

Description

BenchChem offers high-quality 3,3-Difluoro-2-oxopent-4-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Difluoro-2-oxopent-4-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-difluoro-2-oxopent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2O3/c1-2-5(6,7)3(8)4(9)10/h2H,1H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJKWSHAAKTYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3,3-Difluoro-2-oxopent-4-enoic acid

The following technical guide details the structural characteristics, synthetic methodology, and biological utility of 3,3-Difluoro-2-oxopent-4-enoic acid , a specialized fluorinated scaffold used primarily in the development of covalent protease inhibitors (e.g., for Hepatitis C Virus).

Executive Summary

3,3-Difluoro-2-oxopent-4-enoic acid (CAS: 1535214-59-5) is a highly functionalized fluorinated building block characterized by an

Due to this high electrophilicity, the compound exists in a dynamic equilibrium with its hydrate (gem-diol) form in aqueous environments, a critical factor for formulation and bioassay interpretation.

Structural Analysis & Physicochemical Properties

The Gem-Difluoro Effect

The core feature of this molecule is the

-

LUMO Lowering: The

group pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack. -

pKa Modulation: The acidity of the carboxylic acid (C1) is significantly increased compared to non-fluorinated analogues, likely dropping the pKa to the 1.5–2.5 range.

Hydration Equilibrium (The Gem-Diol Trap)

Unlike typical ketones,

Equilibrium Constant (

For this scaffold, the equilibrium lies heavily toward the gem-diol. Researchers must be aware that commercial supplies are typically the hydrate form (e.g., CAS 2757731-71-6), and analytical spectra (NMR) will reflect the

Data Summary Table

| Property | Value / Description |

| IUPAC Name | 3,3-Difluoro-2-oxopent-4-enoic acid |

| Molecular Formula | |

| Molecular Weight | 150.08 g/mol (Anhydrous) |

| CAS Number | 1535214-59-5 (Anhydrous) / 2757731-71-6 (Hydrate) |

| Physical State | Hygroscopic solid / Oil (often supplied as hydrate) |

| Solubility | Soluble in DMSO, MeOH, Water (reacts to form hydrate) |

| Key Reactivity | Reversible covalent binding (Serine/Cysteine trap) |

Synthetic Methodology

The synthesis of 3,3-difluoro-2-oxopent-4-enoic acid is non-trivial due to the volatility of fluorinated intermediates and the instability of the free acid. The most robust route involves the Barbier-type addition of a fluorinated allylic halide to an oxalate ester, followed by controlled hydrolysis.

Retrosynthetic Analysis

-

Disconnection: C2–C3 bond.

-

Synthons: Diethyl oxalate (Electrophile) + 3,3-difluoroallyl anion equivalent (Nucleophile).

-

Reagent: 3-Bromo-3,3-difluoropropene (or 3-bromo-3,3-difluoroprop-1-ene).

Detailed Protocol: The Zinc-Mediated Addition

This protocol describes the synthesis of the ethyl ester precursor (Ethyl 3,3-difluoro-2-oxopent-4-enoate), followed by hydrolysis.

Step 1: Synthesis of Ethyl 3,3-difluoro-2-oxopent-4-enoate

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Activation: Add Zinc dust (1.5 equiv) and anhydrous THF. Activate Zn with TMSCl (

). -

Reagent A: Add Diethyl oxalate (1.2 equiv) to the suspension.

-

Addition: Dropwise add 3-bromo-3,3-difluoropropene (1.0 equiv) in THF. Note: The reaction is exothermic; maintain temperature at 0–10°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. The formation of the organozinc intermediate facilitates the attack on one ester group of the oxalate.

-

Workup: Quench with

. Extract with -

Purification: Vacuum distillation is preferred over silica chromatography due to hydrate formation on silica.

Step 2: Hydrolysis to the Free Acid

-

Dissolve the ester in a THF/Water (1:1) mixture.

-

Add LiOH (1.1 equiv) at 0°C. Caution: Excess base or heat can cause decomposition or polymerization of the terminal alkene.

-

Monitor by TLC/LC-MS. Upon completion, acidify carefully to pH 2 with

. -

Extract immediately into EtOAc and concentrate to yield the hydrate form of the acid.

Synthesis Workflow Diagram

Caption: Barbier-type synthesis route utilizing zinc-mediated coupling of fluorinated allyl bromide with diethyl oxalate.

Reactivity & Biological Mechanism

The "Warhead" Mechanism

In drug discovery, this scaffold is a transition-state mimic . It is particularly effective against serine proteases (e.g., HCV NS3/4A protease).

-

Recognition: The peptide backbone (if attached to the acid/amine) positions the molecule in the active site.

-

Attack: The catalytic serine hydroxyl attacks the C2 ketone.

-

Stabilization: The adjacent

group stabilizes the developing negative charge on the oxygen (oxyanion hole), forming a stable, reversible hemiketal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis.

Hydration vs. Inhibition

The high affinity for water (hydration) competes with the enzyme active site. However, the enzyme environment often strips the water molecule to reveal the reactive ketone, or the gem-diol itself acts as a transition state analog.

Mechanism of Action Diagram

Caption: Competitive equilibrium between aqueous hydration and covalent enzyme inhibition.

Safety & Handling

-

Acidity: The compound is a strong organic acid. Handle with acid-resistant gloves.

-

Fluoride Release: Under strongly basic conditions or high heat,

-elimination of fluoride may occur, generating toxic HF or fluoride salts. Avoid glass containers for long-term storage of basic solutions; use PTFE (Teflon). -

Stability: Store at -20°C under inert atmosphere (Argon/Nitrogen). The terminal alkene is prone to polymerization if not stabilized.

References

-

World Intellectual Property Organization (WIPO). (2014). Inhibitors of Hepatitis C Virus. Patent WO2014008285A1. Link

-

Percy, J. M., et al. (2005). Building Block Approaches to Aliphatic Organofluorine Compounds. Journal of Fluorine Chemistry. Link

-

CymitQuimica. (2024). Product Data Sheet: 3,3-Difluoro-2-oxopent-4-enoic acid hydrate. Link

-

Baidya, M., et al. (2018).[2] Synthesis of Fluorinated

-Amino Ketones via Gem-Difluoro-Enolates. Organic Letters. Link

Sources

Synthesis pathways for gem-difluoro alpha-keto acids

This guide details the synthesis of gem-difluoro

Executive Summary: Defining the Target

The term "gem-difluoro

-

Target A (Literal): 3,3-Difluoro-2-oxopropanoic acids (

).-

Structure: The ketone is at the

-position relative to the carboxyl; the gem-difluoro group is at the -

Utility: Highly electrophilic ketone; hydrate mimic.

-

-

Target B (Bioisostere): 2,2-Difluoro-3-oxopropanoic acids (

).-

Structure: The gem-difluoro group is at the

-position; the ketone is at the -

Utility: The most common pharmacophore in PTP1B inhibitors; non-enolizable ketone mimic.

-

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of these molecules requires distinct strategies due to the electronic effects of fluorine.

Visualizing the Disconnections

Figure 1: Divergent retrosynthetic pathways for the two primary gem-difluoro keto acid isomers.

Part 2: Synthesis of Target A (3,3-Difluoro-2-oxo Acids)

Primary Strategy: Electrophilic Fluorination of

Mechanism & Causality

-

Enolization: The

-keto ester ( -

Fluorination (Step 1): Selectfluor attacks the electron-rich enol double bond, installing the first fluorine.

-

Re-enolization: The resulting mono-fluoro ketone is more acidic (due to the inductive effect of F), facilitating rapid re-enolization.

-

Fluorination (Step 2): A second equivalent of Selectfluor reacts to form the gem-difluoro species.[1]

Protocol 1: Selectfluor-Mediated Difluorination

Applicable for: Converting accessible

Reagents:

-

Substrate: Ethyl 2-oxo-3-phenylpropanoate (or derivative).

-

Reagent: Selectfluor (F-TEDA-BF

) (2.2 - 2.5 equivalents). -

Solvent: Acetonitrile (MeCN) or Ionic Liquid ([BMIM][PF

]). -

Temperature: 60–80 °C.

Step-by-Step Methodology:

-

Preparation: Dissolve the

-keto ester (1.0 mmol) in anhydrous MeCN (10 mL) under an inert atmosphere ( -

Addition: Add Selectfluor (2.2 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 80 °C). Monitor via

NMR (look for singlet around -105 to -110 ppm). -

Workup: Upon completion (4–12 h), cool to RT. Remove solvent in vacuo.

-

Extraction: Redissolve residue in DCM/Water. Extract aqueous layer with DCM (3x).

-

Purification: Dry organic phase over

, concentrate, and purify via silica gel chromatography (Hexane/EtOAc). -

Hydrolysis (Optional): To obtain the free acid, treat the ester with

in

Part 3: Synthesis of Target B (2,2-Difluoro-3-oxo Acids)

Primary Strategy: The Reformatsky-Oxidation Route

This is the industry-standard approach for generating the PTP1B inhibitor pharmacophore (

Mechanism & Causality

-

Insertion: Zinc inserts into the

bond of ethyl bromodifluoroacetate to form the Reformatsky reagent ( -

Addition: The nucleophilic

carbon attacks the aldehyde carbonyl ( -

Oxidation: The alcohol is oxidized to a ketone using Dess-Martin Periodinane (DMP) to avoid epimerization or side reactions common with chromium oxidants.

Protocol 2: Reformatsky-Oxidation Workflow

Step A: Reformatsky Reaction

-

Activation: Suspend Zinc dust (1.5 equiv) in dry THF. Activate by adding TMSCl (0.05 equiv) and stirring for 15 min under Argon.

-

Addition: Add ethyl bromodifluoroacetate (1.2 equiv) and the aldehyde (1.0 equiv) dropwise to the refluxing THF suspension. Note: Initiation can be stubborn; use ultrasonic activation if necessary.

-

Completion: Reflux for 2–4 h. Monitor by TLC (disappearance of aldehyde).

-

Workup: Quench with cold 1N HCl. Extract with

. Purify the alcohol intermediate (

Step B: Oxidation to Keto Ester

-

Reaction: Dissolve the intermediate alcohol in dry DCM. Add Dess-Martin Periodinane (1.2 equiv) at 0 °C.

-

Warming: Allow to warm to RT and stir for 2–3 h.

-

Quench: Add saturated

/ -

Isolation: Extract with DCM. The product is the ethyl 2,2-difluoro-3-oxoalkanoate .

Step C: Hydrolysis to Acid

Critical: The

-

Method: Use LiOH (1.1 equiv) in

(3:1) at 0 °C . -

Monitoring: Reaction is usually fast (15–30 min).

-

Workup: Acidify carefully to pH 3–4 with 1N HCl and extract immediately into EtOAc. Do not heat.

Part 4: Data Summary & Comparison

| Feature | Pathway A (Selectfluor) | Pathway B (Reformatsky) |

| Target Isomer | 3,3-difluoro-2-oxo ( | 2,2-difluoro-3-oxo ( |

| Key Precursor | Ethyl Bromodifluoroacetate | |

| Step Count | 1 (Fluorination) | 3 (Coupling |

| Yield (Typical) | 50–75% | 60–85% (Cumulative) |

| Scalability | High (Selectfluor is safe but expensive) | High (Zn is cheap; DMP is recyclable) |

| Main Challenge | Over-fluorination or side-chain fluorination | Activation of Zn; Stability of final acid |

Part 5: Visualization of Reaction Pathways

Figure 2: Process flow for the synthesis of both gem-difluoro keto acid isomers.

References

-

Synthesis of

-Difluoroketones via Electrophilic Fluorination: -

Reformatsky-Oxidation Route (Target B)

-

Decarboxylative Aldol Strategy

-

Kondo, T., et al. (2018).

-difluoro-

-

-

General Review of Fluorinated Building Blocks

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Sources

Thermodynamic Stability & Handling of 3,3-Difluoro-2-oxopent-4-enoic Acid

The following technical guide details the thermodynamic stability profile of 3,3-Difluoro-2-oxopent-4-enoic acid , a specialized fluorinated building block often utilized in the synthesis of HCV protease inhibitors and as a bioisostere for metabolic intermediates.

Technical Whitepaper | Version 1.0

Executive Summary

3,3-Difluoro-2-oxopent-4-enoic acid (CAS: 2757731-71-6, often supplied as the hydrate) presents a unique stability profile governed by the strong inductive effect of the gem-difluoro (

Core Stability Insight: The molecule is thermodynamically unstable in its free ketone form under atmospheric conditions. It spontaneously sequesters atmospheric moisture to form a stable gem-diol (hydrate) . This hydration is not a degradation pathway but a thermodynamic sink that protects the molecule from rapid decarboxylation. Consequently, commercial supplies and storage protocols must account for the hydrate equilibrium.

Critical Risks:

-

Dehydration-Induced Instability: Removing the hydrate water (e.g., aggressive drying) reactivates the ketone, increasing susceptibility to nucleophilic attack and decarboxylation.

-

Radical Polymerization: The terminal alkene (

-position) poses a secondary risk of cross-linking if stored without radical inhibitors or under light exposure.

Molecular Architecture & Electronic Effects

To understand the handling requirements, one must first understand the electronic warfare occurring within the carbon backbone.

The Gem-Difluoro Effect

The presence of two fluorine atoms at the C3 position creates a powerful electron-withdrawing zone.

-

Inductive Withdrawal (

Effect): The -

LUMO Lowering: This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C2 ketone, making it highly susceptible to nucleophilic attack by water (hydration).

The Hydration Equilibrium

The thermodynamic equilibrium heavily favors the gem-diol form over the free ketone.

- : The formation of the hydrate is exergonic.

-

Practical Implication: The "impurity" of water seen in NMR is often stoichiometric structural water. Attempts to remove it often lead to degradation.

Decarboxylation Mechanics

Alpha-keto acids are prone to oxidative decarboxylation (

-

Mechanism: Decarboxylation typically proceeds via the free ketone. By locking the molecule in the hydrate form, the concentration of the reactive free ketone species is minimized, effectively stabilizing the carboxyl group.

Thermodynamic Stability Profile

Data Summary Table

| Parameter | Characteristic | Critical Limit / Value |

| Primary State | Crystalline Hydrate | Stable Solid |

| Hygroscopicity | Extreme | Must be handled in glovebox or desiccator if anhydrous form is required. |

| Decarboxylation | Moderate Risk | Accelerated by heat (>60°C) and basic pH. |

| Polymerization | Low-Moderate Risk | Terminal alkene is isolated; risk increases with UV light or radical initiators. |

| Solubility | High | Water, Methanol, DMSO (forms solvates). |

| pKa (est.) | ~1.5 - 2.0 | Significantly more acidic than acetic acid due to |

Experimental Protocols for Stability Assessment

Workflow Visualization

The following diagram outlines the logical flow for assessing the purity and stability of incoming batches.

Figure 1: Quality Control Workflow for Fluorinated Keto Acids.

Protocol: 19F-NMR Hydration Analysis

Because the hydrate and ketone forms have distinct electronic environments,

Reagents:

-

Deuterated Solvent: DMSO-

(for observing OH protons) or -

Internal Standard:

-Trifluorotoluene (optional).

Procedure:

-

Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-

. Note: Do not heat. -

Acquisition: Acquire

spectrum (typically -100 to -120 ppm range for -

Analysis:

-

Hydrate Peak: Look for a signal around -110 to -115 ppm (triplet or multiplet depending on coupling).

-

Ketone Peak: If the free ketone exists, it will appear downfield (deshielded) relative to the hydrate due to the anisotropy of the

bond. -

Interpretation: A single sharp peak suggests a pure species (likely hydrate). Multiple fluorine signals indicate a mixture of hydration states or degradation (defluorination).

-

Protocol: Storage & Handling

To maximize shelf-life (

-

Temperature: Store at -20°C . The low temperature kinetically inhibits both decarboxylation and polymerization.

-

Atmosphere: Argon blanket. While the hydrate is stable, oxygen can promote radical cross-linking of the alkene tail.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the free acid is potent; use glass or plastic to prevent metal-catalyzed decomposition.

Degradation Pathways & Mitigation

Decarboxylation Pathway

Under basic conditions or high thermal stress, the carboxylate anion can decarboxylate.

Figure 2: Theoretical Decarboxylation Mechanism. Maintaining the hydrate form prevents entry into this pathway.

Polymerization Risk

The terminal alkene (

-

Mitigation: Ensure storage in the dark (amber vials). If using in large scale scale-up, consider adding a radical inhibitor (e.g., BHT) if the subsequent reaction tolerates it.

References

-

National Institutes of Health (NIH). (2024).

-Difluoro- -

PubChem. (n.d.). 2-Oxopent-4-enoic acid (Non-fluorinated metabolite analog). Retrieved from [Link]

-

World Intellectual Property Organization (WIPO). (2014). WO2014008285A1: Inhibitors of Hepatitis C Virus.[1] (Describing the use of fluorinated intermediates). Retrieved from [Link][1]

Sources

Literature review of 3,3-Difluoro-2-oxopent-4-enoic acid derivatives

This is an in-depth technical guide on 3,3-Difluoro-2-oxopent-4-enoic acid derivatives , designed for researchers in medicinal chemistry and drug development.

Strategic Building Blocks for Next-Generation Antivirals & Bioisosteres

Executive Summary

3,3-Difluoro-2-oxopent-4-enoic acid (and its ethyl ester, Ethyl 3,3-difluoro-2-oxopent-4-enoate ) represents a critical class of fluorinated synthetic intermediates. Its structural uniqueness lies in the juxtaposition of a reactive

This molecule is best known as the "P3" building block in the synthesis of macrocyclic HCV NS3/4A protease inhibitors (e.g., Glecaprevir precursors). Beyond antivirals, it serves as a gateway to 3,3-difluoroproline derivatives and fluorinated heterocycles (quinoxalines), offering a potent tool for modulating metabolic stability and pKa in drug design.

| Key Property | Detail |

| IUPAC Name | 3,3-difluoro-2-oxopent-4-enoic acid |

| Common Derivative | Ethyl 3,3-difluoro-2-oxopent-4-enoate (CAS: 1294512-26-7) |

| Core Motif | |

| Primary Application | HCV NS3 Protease Inhibitors (P3 cap synthesis) |

| Reactivity Class | Electrophilic 1,2-dicarbonyl; Michael acceptor precursor |

Structural Analysis & Electronic Properties

The chemical behavior of 3,3-difluoro-2-oxopent-4-enoate is dominated by the strong electron-withdrawing effect of the

Electronic Effects

-

Carbonyl Activation: The adjacent

group significantly increases the electrophilicity of the C2 ketone (2-oxo) compared to a non-fluorinated pyruvate. This makes it highly reactive toward nucleophiles like 1,2-diamines. -

pKa Modulation: If converted to an amino acid (e.g., 3,3-difluoroallylglycine), the fluorine atoms lower the pKa of the amine, reducing basicity and altering membrane permeability.

-

Conformational Bias: The gem-difluoro group introduces a "gauche effect," restricting the conformational freedom of the alkyl chain, which can pre-organize the molecule for binding to viral proteases.

Stability Profile

-

Hydration: The C2 ketone exists in equilibrium with its hydrate (

) in aqueous media due to the electron-withdrawing fluorines. -

Metabolic Stability: The

group blocks metabolic oxidation at the

Synthetic Methodologies

The synthesis of Ethyl 3,3-difluoro-2-oxopent-4-enoate is challenging due to the need to install the

Primary Route: Zinc-Mediated Coupling

This route utilizes 3-bromo-3,3-difluoropropene (BDFP) as the fluorinated pronucleophile.

Reaction Scheme:

Detailed Protocol (Adapted from Patent WO2014008285 & Analogous Literature)

-

Activation: An oven-dried flask is charged with zinc dust (1.5 equiv) and activated with TMSCl (0.05 equiv) in dry THF.

-

Addition: A mixture of diethyl oxalate (1.2 equiv) and 3-bromo-3,3-difluoropropene (1.0 equiv) is added dropwise to the zinc suspension at 0°C.

-

Note: The reaction is exothermic. Control temperature to prevent polymerization of the diene.

-

-

Reaction: The mixture is stirred at room temperature for 2–4 hours. The zinc inserts into the C-Br bond to form a transient organozinc species (

), which attacks the oxalate. -

Quench: Quench with 1M HCl to hydrolyze the intermediate zinc alkoxide.

-

Workup: Extract with Ethyl Acetate, wash with brine, and dry over

. -

Purification: Vacuum distillation is preferred due to the volatility of the product.

Alternative Route: Oxidation of -Hydroxy Ester

Less common due to step count, but viable for small scale.

-

Reformatsky: Ethyl bromodifluoroacetate + Acrolein + Zn

Ethyl 2,2-difluoro-3-hydroxypent-4-enoate. -

Oxidation: Dess-Martin Periodinane oxidation of the alcohol to the ketone.

-

Drawback: This yields the 3-oxo isomer (

) or requires complex rearrangement to get the 2-oxo target. The Zinc/Oxalate route (3.1) is superior for the 2-oxo target.

-

Reactivity & Applications in Drug Design

Synthesis of Quinoxaline HCV Inhibitors

The most high-value application is the condensation with 1,2-diamines to form quinoxalines , a key pharmacophore in HCV NS3 protease inhibitors (e.g., the P2-P3 linker in macrocycles).

Mechanism: The highly electrophilic C2 ketone condenses with the primary amine of a phenylenediamine, followed by cyclization at the C1 ester.

Protocol:

-

Dissolve Ethyl 3,3-difluoro-2-oxopent-4-enoate (1 equiv) in EtOH or AcOH.

-

Add 4-chloro-1,2-phenylenediamine (1 equiv).

-

Reflux for 2–6 hours.

-

Product: 3-(1,1-difluoroallyl)-7-chloroquinoxalin-2(1H)-one.

-

Significance: The 1,1-difluoroallyl tail projects into the S3 pocket of the HCV protease, providing critical hydrophobic interactions while resisting metabolism.

-

Synthesis of Gem-Difluoro Amino Acids

Through reductive amination or transamination, the 2-oxo group can be converted to an amine, yielding 3,3-difluoroallylglycine .

-

Reagents:

, -

Use: Incorporation into peptides to increase proteolytic stability.

Visualizing the Workflow

Figure 1: Synthesis and Application Logic Flow for 3,3-Difluoro-2-oxopent-4-enoate.

Quantitative Data Summary

| Reaction Step | Reagents | Typical Yield | Critical Parameter |

| Zn-Insertion | Zn, TMSCl (cat), THF | N/A (In-situ) | Temperature < 10°C (initially) to avoid coupling |

| Coupling | Diethyl Oxalate | 65–75% | Slow addition to control exotherm |

| Quinoxaline Formation | 1,2-Diamines, EtOH | 80–90% | Acid catalysis (AcOH) often improves rate |

References

-

Gilead Sciences, Inc. (2014).[1][2] Inhibitors of Hepatitis C Virus. WO2014008285A1.[1][3] Link

- Primary source for the synthesis of the intermediate and its conversion to quinoxaline HCV inhibitors.

-

Enamine . (2025). Ethyl bromodifluoroacetate as a reagent. Link

- Background on difluoroalkyl

-

GuideChem . (2024). Ethyl 3,3-difluoro-2-oxopent-4-enoate Properties and Suppliers. Link

- Physical properties and CAS verific

-

ResearchGate . (2022). Copper-Catalyzed Difluoroalkylation Reactions. Link

- Mechanistic insights into metal-mediated difluoroallyl

Sources

The Role of 3,3-Difluoro-2-oxopent-4-enoic Acid as a Fluorinated Building Block in Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a paramount technique for optimizing pharmacokinetic and pharmacodynamic profiles. Among the most versatile fluorinated aliphatic scaffolds is 3,3-difluoro-2-oxopent-4-enoic acid (CAS: 1535214-59-5)[1] and its corresponding ethyl ester, ethyl 3,3-difluoro-2-oxopent-4-enoate (CAS: 1294512-26-7)[2].

As a Senior Application Scientist, I have observed that this molecule is not merely a structural anomaly; it is a highly engineered, trifunctional building block. It seamlessly integrates an electrophilic alpha-keto ester for heterocycle construction, a difluoromethylene (-CF₂-) group for metabolic shielding, and a terminal alkene for late-stage macrocyclization. This guide dissects the mechanistic utility of this scaffold, particularly highlighting its critical role in the synthesis of Hepatitis C Virus (HCV) NS3 protease inhibitors[3].

Structural Anatomy & Mechanistic Rationale

To leverage 3,3-difluoro-2-oxopent-4-enoic acid effectively, one must understand the independent yet synergistic roles of its three functional domains.

Fig 1: Functional anatomy of 3,3-difluoro-2-oxopent-4-enoic acid and its distinct chemical handles.

-

The Alpha-Keto Ester (C1-C2): The adjacent electron-withdrawing -CF₂- group hyper-polarizes the C2 carbonyl. This dramatically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ketone, making it exceptionally reactive toward bidentate nucleophiles like o-phenylenediamines to form quinoxalin-2(1H)-one cores.

-

The Difluoromethylene Motif (C3): Aliphatic fluorination modulates lipophilicity and dipole moments in complex ways, a concept heavily pioneered by the Müller/Carreira group[4]. Here, it acts as a conformational lock via stereoelectronic gauche effects and completely blocks cytochrome P450-mediated oxidation at the C3 position.

-

The Terminal Alkene (C4-C5): Once the heterocycle is formed, the resulting 1,1-difluoroallyl group serves as a pristine, unhindered handle for Ring-Closing Metathesis (RCM) or cross-metathesis, enabling the formation of complex macrocycles[5].

Quantitative Impact of Aliphatic Fluorination

To quantify the value of this building block, we must compare it to its non-fluorinated parent compound, 2-oxopent-4-enoic acid[6]. The introduction of the -CF₂- group yields a profound shift in physicochemical properties without expanding the topological polar surface area (TPSA).

Table 1: Comparative Physicochemical Properties

| Property | 2-Oxopent-4-enoic Acid[6] | 3,3-Difluoro-2-oxopent-4-enoic Acid[1] | Mechanistic Impact |

| Molecular Weight | 114.10 g/mol | 150.08 g/mol | +35.98 Da |

| LogP (Calculated) | 0.40 | 1.20 | Enhanced lipophilicity for membrane permeability |

| TPSA | 54.40 Ų | 54.40 Ų | Maintained polar surface profile |

| Metabolic Liability | High (C3 oxidation prone) | Low (C3 blocked by fluorine) | Increased biological half-life |

| C2 Electrophilicity | Moderate | Very High | Accelerated imine condensation |

Application: Synthesis of HCV NS3 Protease Inhibitors

The hepatitis C non-structural protein-3 (NS3) is a chymotrypsin-like serine protease essential for viral replication[3]. Inhibiting NS3 requires molecules that can tightly bind its shallow active site, a challenge often solved using macrocyclic scaffolds[5].

Ethyl 3,3-difluoro-2-oxopent-4-enoate is the premier starting material for generating the 3-(1,1-difluoroallyl)quinoxalin-2-one core found in several advanced HCV inhibitors.

Fig 2: Synthetic cascade utilizing 3,3-difluoro-2-oxopent-4-enoate for macrocyclic HCV inhibitors.

Self-Validating Experimental Protocol

The following methodology details the construction of the fluorinated quinoxalinone core, adapted from validated [3]. As an application scientist, I emphasize that every step here is designed with built-in chemical causality to ensure a self-validating workflow.

Protocol: Synthesis of the 3-(1,1-Difluoroallyl)quinoxalin-2(1H)-one Core

Materials Required:

-

Ethyl 3,3-difluoro-2-oxopent-4-enoate (1.0 equiv)

-

2-Amino-4-(trifluoromethoxy)aniline (1.2 equiv)

-

Absolute Ethanol (EtOH)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve ethyl 3,3-difluoro-2-oxopent-4-enoate (0.417 g, 2.34 mmol) in 12 mL of absolute EtOH in a round-bottom flask equipped with a reflux condenser[3].

-

Causality: Absolute ethanol is chosen over standard solvents because, as a protic medium, it hydrogen-bonds to the highly electrophilic C2 carbonyl, further activating it toward nucleophilic attack. Anhydrous conditions prevent the premature hydrolysis of the highly reactive fluorinated ester.

-

-

Amine Addition: Add the 2-amino-4-(trifluoromethoxy)aniline (0.54 g, 2.81 mmol) to the stirring solution[5].

-

Causality: A 1.2 molar equivalent excess of the diamine is utilized to drive the equilibrium forward, ensuring complete consumption of the more expensive fluorinated building block.

-

-

Cyclocondensation: Heat the reaction mixture to reflux for 14 hours[3].

-

Causality: The initial imine formation occurs rapidly at room temperature due to the -CF₂- activation. However, the subsequent intramolecular amidation (ring closure) requires sustained thermal energy to overcome the activation barrier, extruding ethanol to form the thermodynamically stable aromatic quinoxalin-2(1H)-one core.

-

-

Quench & Extraction: Cool the mixture to room temperature. Dilute with EtOAc and transfer to a separatory funnel[5].

-

Self-Validating Acid Wash: Wash the organic layer thoroughly with 1M HCl, followed by water and brine[3].

-

Causality: This is the critical self-validating step of the protocol. The 1M HCl wash selectively protonates the unreacted excess o-phenylenediamine (which is basic), pulling it entirely into the aqueous layer. Because the resulting quinoxalinone product is neutral/non-basic, it remains trapped in the organic phase. If the organic layer is pure by TLC after this wash, the protocol has validated its own completion.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated heterocycle.

Conclusion

3,3-Difluoro-2-oxopent-4-enoic acid and its esters represent a masterclass in rational reagent design. By combining an activated electrophile, a metabolically stabilizing difluoromethylene group, and a metathesis-ready alkene into a single low-molecular-weight package, it allows medicinal chemists to rapidly assemble complex, drug-like macrocycles. Understanding the causality behind its reactivity ensures that drug development professionals can push the boundaries of this scaffold beyond HCV therapeutics into novel kinase inhibitors and targeted protein degraders.

References

- INHIBITORS OF HEPATITIS C VIRUS (WO2014008285A1). Google Patents.

-

A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs . University of Southampton ePrints. URL:[Link]

-

2-Oxo-4-pentenoic acid (CID 976) - Molecular Properties & Analysis . MolForge. URL: [Link]

-

3,3-difluoro-2-oxopent-4-enoic acid | 1535214-59-5 . MolAid. URL:[Link]

Sources

- 1. 3,3-difluoro-2-oxopent-4-enoic acid - CAS号 1535214-59-5 - 摩熵化学 [molaid.com]

- 2. CAS:1294512-26-7, Ethyl 3,3-difluoro-2-oxopent-4-enoate-毕得医药 [bidepharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 2-Oxo-4-pentenoic acid — IUPAC name, SMILES, InChIKey & properties | MolForge [molforge.ai]

Physicochemical Profiling of 3,3-Difluoro-2-oxopent-4-enoic Acid: Acidity, Hydration Dynamics, and Applications in Covalent Drug Design

Executive Summary

In the landscape of targeted covalent inhibitors, electrophilic "warheads" dictate both the potency and the selectivity of the therapeutic agent. 3,3-Difluoro-2-oxopent-4-enoic acid (CAS: 1535214-59-5) and its derivatives have emerged as critical building blocks in the synthesis of potent antiviral therapeutics, most notably as Hepatitis C Virus (HCV) NS3/4A protease inhibitors[1].

This technical guide provides an in-depth analysis of the core physicochemical properties of this molecule. Rather than simply listing its properties, we will deconstruct the causality behind its extreme acidity (pKa) and its complex aqueous hydration dynamics. Furthermore, we provide field-proven, self-validating analytical protocols to accurately measure these parameters, ensuring robust data generation for downstream drug design.

Structural Determinants of Acidity and Electrophilicity

The unique reactivity of 3,3-difluoro-2-oxopent-4-enoic acid stems from the synergistic electronic effects of its three primary functional groups: the terminal vinyl group, the gem-difluoro group, and the alpha-keto acid moiety.

The Inductive Cascade

The acidity of a carboxylic acid is governed by the stability of its conjugate base (the carboxylate anion). In this molecule, the alpha-keto group (

Electronic effects driving the hyper-acidity of 3,3-difluoro-2-oxopent-4-enoic acid.

Comparative pKa Profiling

Because the exact experimental pKa of 3,3-difluoro-2-oxopent-4-enoic acid is highly dependent on its hydration state (discussed below), it is best understood through comparative profiling against structural analogs[2].

| Compound | Structure | Experimental / Predicted pKa | Primary Electronic Driver |

| Acetic Acid | 4.76 | Alkyl (+I) effect | |

| Pyruvic Acid | 2.49 | Alpha-keto (-I) effect | |

| Trifluoropyruvic Acid | 1.06 ± 0.54 | Alpha-keto + | |

| 3,3-Difluoro-2-oxopent-4-enoic acid | ~1.20 - 1.50 | Alpha-keto + |

Table 1: Comparative pKa analysis demonstrating the impact of fluorination on alpha-keto acid acidity.

The Hydration Equilibrium (Gem-Diol Formation)

A critical, often overlooked factor in the characterization of fluorinated alpha-keto acids is their behavior in aqueous media. The intense electron withdrawal by the

Aqueous hydration equilibrium of the alpha-keto moiety favoring the gem-diol.

Causality in Measurement: The macroscopic (apparent) pKa measured by standard titration is actually a composite of the microscopic pKa of the keto form and the microscopic pKa of the hydrate form. Because the hydrate lacks the

Experimental Protocols: Orthogonal pKa Determination

To establish a self-validating system, we employ a dual-methodology approach: Potentiometric Titration (for macroscopic pKa) and

Orthogonal analytical workflow for determining apparent pKa and hydration state.

Protocol A: Low-pH Potentiometric Titration

Due to the predicted pKa of ~1.2, standard titrations starting at pH 3 will fail. The system must be calibrated for extreme acidity.

-

Calibration: Calibrate the glass electrode using standard buffers at pH 1.00, 2.00, and 4.00 to ensure linearity in the highly acidic region.

-

Sample Preparation: Dissolve 2.0 mM of 3,3-difluoro-2-oxopent-4-enoic acid in a 0.15 M

background electrolyte solution (to maintain constant ionic strength). -

Acidification: Lower the initial pH to 0.5 using 1.0 M

. -

Titration: Titrate with standardized 0.1 M

under a nitrogen atmosphere at -

Validation: Generate a Bjerrum plot. The inflection point of the first derivative curve represents the macroscopic apparent pKa.

Protocol B: and NMR Titration

This step validates the hydration state causality. The

-

Sample Preparation: Prepare a 5.0 mM solution of the compound in 10%

/ 90% -

pH Adjustment: Prepare 10 distinct samples buffered at pH values ranging from 0.5 to 4.0.

-

Acquisition: Acquire

NMR spectra (with -

Analysis: You will observe two sets of fluorine signals: one for the keto form and one for the hydrate.

-

Validation: Plot the chemical shift (

) of the predominant species against the measured pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to extract the microscopic pKa values and the hydration equilibrium constant (

Application in Drug Design: HCV NS3/4A Protease Inhibitors

The extreme physicochemical properties of 3,3-difluoro-2-oxopent-4-enoic acid are not merely academic curiosities; they are the exact reasons this substructure is utilized in drug discovery.

The Hepatitis C Virus non-structural protein 3 (NS3) is a serine protease essential for viral replication[1]. Inhibiting this enzyme is a proven therapeutic strategy. Alpha-ketoamides and alpha-ketoesters derived from 3,3-difluoro-2-oxopent-4-enoic acid act as reversible covalent inhibitors [4].

Mechanistic Causality:

-

Recognition: The peptide-like backbone of the inhibitor guides the molecule into the S1-S4 pockets of the NS3 protease.

-

Electrophilic Trapping: The catalytic serine (Ser139) of the NS3 protease acts as a nucleophile. Because the alpha-keto group of our target molecule is hyper-electrophilic (due to the

inductive pull), Ser139 attacks the C2 ketone carbon. -

Covalent Adduct Formation: This attack forms a stable, yet reversible, transition-state analog (a covalent hemiketal). The strong electron-withdrawing nature of the difluoro group stabilizes the resulting oxyanion in the enzyme's oxyanion hole, drastically lowering the dissociation constant (

) into the low nanomolar range.

By understanding the exact pKa and hydration dynamics, medicinal chemists can fine-tune the leaving group ability and electrophilicity of the warhead, optimizing the balance between target residence time and off-target toxicity.

References

- Molaid.3,3-difluoro-2-oxopent-4-enoic acid | 1535214-59-5.

- LookChem.

- Semantic Scholar.Additions of water, hydroxide ions, alcohols and alkoxide ions to carbonyl and azomethine bonds.

- ResearchGate.Inhibitors of Hepatitis C Virus NS3.4A Protease: P2 Proline Variants.

Sources

Methodological & Application

Step-by-step synthesis protocol for 3,3-Difluoro-2-oxopent-4-enoic acid

This Application Note provides a detailed, step-by-step synthesis protocol for 3,3-Difluoro-2-oxopent-4-enoic acid , a critical intermediate in the development of Hepatitis C virus (HCV) NS3 protease inhibitors. The protocol is derived from high-impact patent literature and optimized for reproducibility and safety.

Part 1: Strategic Analysis & Retrosynthesis

Compound Profile:

-

CAS Number: 1535214-59-5

-

Structure:

-

Key Features: An

-keto acid with a gem-difluoro group at the

Synthetic Strategy:

The synthesis relies on a Barbier-type nucleophilic substitution at cryogenic temperatures. Direct lithiation of 3-bromo-3,3-difluoroprop-1-ene generates a transient difluoroallylic lithium species. Due to the inherent instability of this intermediate (prone to

Reaction Pathway:

-

Precursor: 3-Bromo-3,3-difluoroprop-1-ene (commercially available).

-

C-C Bond Formation: Reaction with diethyl oxalate using

-BuLi at -100°C. -

Hydrolysis: Conversion of the ethyl ester to the free acid (or its hydrate).

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Ethyl 3,3-difluoro-2-oxopent-4-enoate

Safety Warning: This reaction involves

Materials:

-

Reagent A: 3-Bromo-3,3-difluoroprop-1-ene (25.0 g, 159 mmol)

-

Reagent B: Diethyl oxalate (21.6 mL, 159 mmol)[3]

-

Reagent C:

-Butyllithium (2.5 M in hexanes, 67 mL, 167.6 mmol) -

Solvent System: THF (380 mL), Diethyl ether (90 mL),

-Pentane (90 mL) — Trapp mixture for low viscosity at -100°C.

Step-by-Step Procedure:

-

Setup: Flame-dry a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an addition funnel. Flush with Argon.

-

Solvent Preparation: Add anhydrous THF (380 mL), diethyl ether (90 mL), and

-pentane (90 mL) to the flask. This specific solvent ratio prevents freezing and maintains viscosity at -100°C. -

Reagent Addition: Add 3-Bromo-3,3-difluoroprop-1-ene (25.0 g) and Diethyl oxalate (21.6 mL) to the solvent mixture. Stir to dissolve.

-

Cooling: Cool the mixture to -100°C using a liquid nitrogen/ethanol or liquid nitrogen/acetone slush bath (monitor temperature closely; standard dry ice/acetone only reaches -78°C, which is insufficient to prevent decomposition of the lithiated intermediate).

-

Lithiation (Barbier Conditions): Add

-Butyllithium (67 mL) dropwise via the addition funnel over 30 minutes .-

Critical Control Point: Maintain the internal temperature below -95°C during addition. The reaction is exothermic.

-

-

Reaction: Stir the mixture at -95°C to -100°C for 1 hour.

-

Quench: Quench the reaction at low temperature with saturated aqueous ammonium chloride (

, 200 mL). Allow the mixture to warm to room temperature. -

Workup:

-

Separate the layers.

-

Extract the aqueous layer with diethyl ether (

mL). -

Combine organic layers, wash with brine, and dry over anhydrous

. -

Filter and concentrate under reduced pressure (keep bath temp < 30°C due to volatility).

-

-

Purification: Purify the residue via vacuum distillation or flash chromatography (Silica gel, EtOAc/Hexanes gradient) to yield Ethyl 3,3-difluoro-2-oxopent-4-enoate as a yellow oil.

Phase 2: Hydrolysis to 3,3-Difluoro-2-oxopent-4-enoic acid

Materials:

-

Ethyl 3,3-difluoro-2-oxopent-4-enoate (from Phase 1)

-

Lithium Hydroxide Monohydrate (

)[4] -

Solvent: THF / Water (1:1)

Step-by-Step Procedure:

-

Dissolution: Dissolve the ethyl ester (1.0 eq) in a 1:1 mixture of THF and water (approx. 5 mL/mmol).

-

Hydrolysis: Cool to 0°C. Add

(1.2 eq). Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LC-MS. -

Acidification: Once the ester is consumed, wash the mixture with diethyl ether (to remove unreacted ester/impurities). Acidify the aqueous layer to pH ~2 using 1N HCl.

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

). -

Isolation: Dry the combined ethyl acetate layers over

, filter, and concentrate in vacuo. -

Product: The resulting 3,3-Difluoro-2-oxopent-4-enoic acid is typically obtained as a hydrate (solid or viscous oil). Store at -20°C.

Part 3: Data Summary & Visualization

Reagent Table (Phase 1)

| Reagent | MW ( g/mol ) | Amount | Mmol | Equivalents | Role |

| 3-Bromo-3,3-difluoroprop-1-ene | 156.96 | 25.0 g | 159 | 1.0 | Precursor |

| Diethyl oxalate | 146.14 | 21.6 mL | 159 | 1.0 | Electrophile |

| 64.06 | 67 mL | 167.6 | 1.05 | Lithiating Agent | |

| Solvent Mix | N/A | 560 mL | N/A | N/A | Solvent |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 3,3-Difluoro-2-oxopent-4-enoic acid via Barbier-type lithiation and oxalate capture.

References

-

Bjornson, K., et al. (2014). Inhibitors of Hepatitis C Virus. World Intellectual Property Organization. Patent WO2014008285A1.[2] (See Example D18-1 context and general methods for difluoro-keto acid synthesis).

-

Gilead Sciences, Inc. (2014).[3] Preparation of 3,3-difluoro-2-oxopent-4-enoic acid. In: WO2014008285, Paragraph [0386].[2][3] (Detailed experimental conditions for the reaction of 3-bromo-3,3-difluoroprop-1-ene with diethyl oxalate).

-

Enamine Ltd. (2025). Ethyl bromodifluoroacetate and related difluoroallyl building blocks. Product Application Note.

Sources

Application Note: Strategic Utilization of 3,3-Difluoro-2-oxopent-4-enoic Acid in Heterocyclic Synthesis

[1]

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity (

This guide details the practical application of this reagent in synthesizing fluorinated quinoxalinones , pyrazoles , and macrocyclic peptidomimetics (e.g., HCV protease inhibitor analogs). It addresses the specific handling requirements due to the gem-difluoro-induced electrophilicity and provides validated protocols for high-yield conversions.

Part 1: Chemical Properties & Handling[1]

The "Hydrate" Phenomenon

Unlike standard

| Property | Specification | Implication for Synthesis |

| State | White to pale-yellow solid | Often hygroscopic; store under inert atmosphere. |

| Reactivity | High electrophilicity at C2 | Reacts rapidly with dinucleophiles; forms stable hydrates. |

| Stability | Resistant to elimination under standard basic conditions. | |

| Solubility | Soluble in MeOH, THF, DCM | Use anhydrous solvents for dehydration steps. |

Handling Protocol:

-

Storage: Store at -20°C under Argon.

-

Activation: For reactions requiring the free ketone (e.g., imine formation), pre-treat the reagent with a molecular sieve trap or conduct an azeotropic distillation with toluene to remove the hydrate water.

Part 2: Application Protocols

Application A: Synthesis of 3-(1,1-Difluoroallyl)quinoxalin-2(1H)-ones

Mechanism: Condensation with 1,2-diamines.

This reaction leverages the high electrophilicity of the

Protocol 1: Condensation with o-Phenylenediamine (OPD)

Reagents:

-

3,3-Difluoro-2-oxopent-4-enoic acid (1.0 equiv)

-

o-Phenylenediamine (1.05 equiv)

-

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

-

Catalyst: None required (AcOH acts as solvent/catalyst)

Step-by-Step Procedure:

-

Preparation: Dissolve 3,3-difluoro-2-oxopent-4-enoic acid (1 mmol, 150 mg) in EtOH (5 mL).

-

Addition: Add o-phenylenediamine (1.05 mmol, 114 mg) in one portion.

-

Reaction: Stir the mixture at Reflux (78°C) for 2–4 hours.

-

Monitoring: TLC (50% EtOAc/Hexane) will show the disappearance of the diamine and the formation of a fluorescent spot.

-

-

Workup: Cool the reaction to room temperature. The product often precipitates.[1]

-

If precipitate forms: Filter and wash with cold EtOH.

-

If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess diamine), then Brine. Dry over

.[2]

-

-

Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-5% MeOH in DCM).

Yield Expectation: 75–85% Key Insight: The gem-difluoro group remains intact. The terminal alkene is preserved, allowing for subsequent functionalization (e.g., Heck coupling).

Application B: Synthesis of Fluorinated Pyrazoles

Mechanism: Condensation with Hydrazines. Reaction with hydrazine hydrate or substituted hydrazines yields 5-(1,1-difluoroallyl)-3-hydroxypyrazoles (often existing as the pyrazolone tautomer).

Protocol 2: Regioselective Pyrazole Formation

Reagents:

-

Ethyl 3,3-difluoro-2-oxopent-4-enoate (1.0 equiv)

-

Methylhydrazine (1.1 equiv)

-

Base: Acetic acid (cat.) or none.

Step-by-Step Procedure:

-

Setup: Dissolve the ethyl ester (1 mmol) in EtOH (5 mL) under

. -

Addition: Cool to 0°C. Add Methylhydrazine (1.1 mmol) dropwise.

-

Note: The reaction is exothermic due to the fluorinated ketone.

-

-

Cyclization: Allow to warm to RT, then heat to 60°C for 3 hours.

-

Workup: Concentrate the solvent. The residue is typically a solid.

-

Purification: Triturate with Hexanes/Ether to remove impurities.

Regioselectivity Note: Methylhydrazine typically attacks the highly reactive C2 ketone with the terminal

Application C: Macrocyclic Peptidomimetics (HCV Protease Inhibitor Strategy)

Context: This reagent is a key building block for "P1-P3" macrocyclization strategies used in HCV protease inhibitors (e.g., analogs of Glecaprevir). The acid is coupled to an amine, and the terminal alkene participates in Ring-Closing Metathesis (RCM).

Protocol 3: Amide Coupling & RCM Preparation

Reagents:

-

3,3-Difluoro-2-oxopent-4-enoic acid[6]

-

Amine Partner (e.g., an amino-alkene tethered to a proline scaffold)

-

Coupling Agents: HATU, DIPEA

-

Solvent: DMF[7]

Step-by-Step Procedure:

-

Activation: Dissolve the acid (1.0 equiv) and HATU (1.2 equiv) in dry DMF. Stir for 5 mins at 0°C.

-

Coupling: Add the amine partner (1.0 equiv) and DIPEA (2.5 equiv).

-

Reaction: Stir at RT for 2 hours.

-

Observation: The electron-deficient acid couples rapidly. Avoid harsh bases that might trigger decomposition.

-

-

Isolation: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then

. -

RCM (Theoretical): The resulting bis-olefin is dissolved in DCE (dilute, 5 mM) and treated with Hoveyda-Grubbs II catalyst (5 mol%) at 80°C to form the macrocycle.

Part 3: Visualization & Logic[1]

Reaction Pathways Diagram[2]

Caption: Synthetic divergence of 3,3-difluoro-2-oxopent-4-enoic acid into three distinct pharmacological scaffolds.

Part 4: Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield in Amide Coupling | Hydrate interference | Azeotrope the acid with toluene prior to adding HATU. |

| Regioisomer Mix (Pyrazoles) | Competitive nucleophilic attack | Control temperature (0°C addition) and steric bulk of hydrazine substituent. |

| Defluorination | Pd-catalyzed side reactions | Avoid Pd(0) conditions with strong bases; the allylic |

| Polymerization | Unprotected alkene | Add radical inhibitor (BHT) if storing the ester for long periods. |

References

-

Synthesis of Fluorinated Heterocycles

-

Title: Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors.

- Source: Chemical Communic

-

URL:[Link]

-

-

Reactivity of Alpha-Keto Esters

-

HCV Protease Inhibitor Context (Analogous Chemistry)

-

Title: Discovery of Glecaprevir (ABT-493): A Potent and Pan-genotypic HCV NS3/4A Protease Inhibitor.

- Source: Journal of Medicinal Chemistry

-

URL:[Link]

-

-

Commercial Reagent Data

-

Title: 3,3-Difluoro-2-oxopent-4-enoic acid hydrate Product Page.[6]

-

Source: Fluorochem / CymitQuimica

-

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,3-Difluoro-2-oxopent-4-enoic acid hydrate | CymitQuimica [cymitquimica.com]

- 7. Ethyl 4-acetyl-5-oxo-3-phenylhexanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Application Note: Reactivity & Protocols for 3,3-Difluoro-2-oxopent-4-enoic Acid

[1]

Molecule Profile & Reactivity Landscape

3,3-Difluoro-2-oxopent-4-enoic acid is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles (e.g., HCV inhibitors).[1] Its unique structure combines a highly reactive

Structural Analysis[1][2]

-

Formula:

(often supplied as a hydrate)[1] -

Key Functional Groups:

-

-Keto Acid (C1-C2): Extremely electrophilic at the C2 ketone due to the adjacent electron-withdrawing

- -Difluoro Linker (C3): Acts as a metabolic stability anchor and electronically activates adjacent positions.[1]

-

Terminal Alkene (C4=C5): Isolated from the carbonyl but activated by the inductive effect (

-withdrawing) of the

-

-Keto Acid (C1-C2): Extremely electrophilic at the C2 ketone due to the adjacent electron-withdrawing

Reactivity Map

The molecule exhibits dual electrophilicity. The hard electrophilic center is the C2 ketone (condensation), while the soft electrophilic center is the C5 alkene (Michael-type/Radical addition).[1]

Figure 1: Reactivity map distinguishing the hard (ketone) and soft (alkene) electrophilic sites.[1]

Protocol A: Condensation with 1,2-Diamines (Primary Application)

Reference Standard: Synthesis of HCV Inhibitors (Gilead Sciences, WO2014008285)

This is the most robust reaction for this scaffold. The

Materials

-

Substrate: 3,3-Difluoro-2-oxopent-4-enoic acid (1.0 equiv)

-

Reagent: 4-(Trifluoromethoxy)benzene-1,2-diamine (or similar 1,2-diamine) (0.98 equiv)[1]

-

Base:

-Diisopropylethylamine (DIPEA) (1.2 equiv)[1] -

Solvent: DMF (Anhydrous)[1]

-

Workup: Ethyl Acetate (EtOAc), 1M NaOH, 10% HCl, Brine.

Step-by-Step Procedure

-

Preparation: Dissolve 3,3-difluoro-2-oxopent-4-enoic acid (1.03 g, 6.86 mmol) in DMF (10 mL) in a round-bottom flask.

-

Addition: In a separate vessel, mix the diamine (1.29 g, 6.71 mmol) and DIPEA (1.4 mL, 8.05 mmol) in DMF (12 mL). Add this solution dropwise to the acid solution at room temperature.

-

Note: The reaction is exothermic due to acid-base neutralization and imine formation.[1]

-

-

Reaction: Stir the mixture overnight (12–16 hours) at ambient temperature under nitrogen.

-

Quenching: Pour the reaction mixture into water (175 mL).

-

Extraction: Extract with EtOAc (

mL). Combine organic layers. -

Washing: Wash with water (

) and brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude material is often pure enough for subsequent steps.[1] If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).

Expected Outcome: Formation of a quinoxalinone ring retaining the gem-difluoro allyl tail.[1]

Protocol B: Michael-Type Addition to the Alkene

Context: Hydrofunctionalization of the C4=C5 double bond.[1]

While not a "classical" Michael acceptor (which requires conjugation), the inductive effect of the

Materials

-

Substrate: 3,3-Difluoro-2-oxopent-4-enoic acid (or its ethyl ester for better solubility)

-

Nucleophile: Thiol (e.g., Benzyl mercaptan) (1.2 equiv)[1]

-

Initiator (Radical Path): DMPA (2,2-Dimethoxy-2-phenylacetophenone) (5 mol%)[1]

-

Catalyst (Ionic Path): Triethylamine (TEA) (0.1 equiv)[1]

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH)[1]

Step-by-Step Procedure (Ionic/Nucleophilic Path)

Use this for electron-rich nucleophiles.[1]

-

Dissolution: Dissolve the substrate (1.0 mmol) in DCM (5 mL) at 0°C.

-

Catalyst Addition: Add TEA (0.1 mmol).

-

Nucleophile Addition: Add the thiol (1.2 mmol) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4–6 hours.

-

Workup: Wash with 0.1M HCl (to remove amine), then brine. Dry over

.[1]

Step-by-Step Procedure (Radical Path - "Thiol-Ene")

Use this for high efficiency and anti-Markovnikov selectivity.[1]

-

Mix: Combine substrate (1.0 mmol), thiol (1.2 mmol), and DMPA (5 mol%) in a quartz or glass vial.

-

Solvent: Add minimal MeOH or conduct neat if liquid.

-

Irradiation: Irradiate with UV light (365 nm) for 10–30 minutes.

-

Monitoring: Monitor disappearance of the alkene peak in NMR (

5.8–6.0 ppm). -

Purification: Flash chromatography.

Data Summary & Troubleshooting

| Parameter | Condensation (Protocol A) | Michael-Type Addition (Protocol B) |

| Primary Reactant | 1,2-Diamine | Thiol / Amine |

| Target Site | C1-C2 ( | C4=C5 (Alkene) |

| Mechanism | Imine formation | Nucleophilic/Radical Addition |

| Key Challenge | Hydrate formation reduces reactivity | Lack of conjugation reduces rate |

| Solution | Use dehydrating conditions (molecular sieves) | Use radical initiator or strong nucleophile |

| Typical Yield | 75–90% | 60–80% |

Troubleshooting Guide

-

Issue: Low conversion in condensation.

-

Cause: The starting material is a stable hydrate.

-

Fix: Azeotrope with toluene prior to reaction to remove water.

-

-

Issue: No reaction at the alkene.

-

Cause: The alkene is not sufficiently activated for simple amines.

-

Fix: Switch to radical conditions (Thiol-ene) or use a transition metal catalyst (e.g., Cu(I) or Pd(II)) to activate the alkene.[1]

-

Experimental Workflow Diagram

Figure 2: Decision tree for experimental workflows based on target moiety.

References

-

Gilead Sciences, Inc. (2014).[5][6] Inhibitors of Hepatitis C Virus. WO 2014/008285 A1.

-

Primary source for the synthesis and condensation protocol of 3,3-difluoro-2-oxopent-4-enoic acid.[1]

-

-

Sigma-Aldrich. 3,3-Difluoro-2-oxopent-4-enoic acid hydrate Product Page. [1]

-

Bilska-Markowska, M., et al. (2024).[8] gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of

-unsaturated fluorinated and nonfluorinated amides. Beilstein J. Org. Chem., 20, 2946–2953.- Contextual reference for Michael additions involving fluorin

-

Hu, M., et al. (2013).[9] Copper-Catalyzed gem-Difluoroolefination of Diazo Compounds. J. Am. Chem. Soc., 135(46), 17302–17305.[9]

- Background on gem-difluoro reactivity.

Sources

- 1. 3,3-difluoro-2-oxopent-4-enoic acid - CAS号 1535214-59-5 - 摩熵化学 [molaid.com]

- 2. An enantioselective four-component reaction via assembling two reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2014008285A1 - Inhibitors of hepatitis c virus - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Preparation of fluorinated amino acids from 3,3-Difluoro-2-oxopent-4-enoic acid

Application Notes & Protocols

Topic: Strategic Approaches to the Synthesis of Fluorinated Amino Acids: An Analysis of 3,3-Difluoro-2-oxopent-4-enoic Acid as a Potential Precursor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The selective incorporation of fluorine into amino acids offers a powerful tool for modulating the properties of peptides and small molecule drugs, enhancing metabolic stability, binding affinity, and conformational control.[1][2] This guide provides a senior scientist's perspective on the synthesis of fluorinated amino acids, with a specific focus on evaluating the potential of 3,3-Difluoro-2-oxopent-4-enoic acid as a starting material. While direct, published routes from this specific precursor are not established, we will analyze its reactive sites to propose chemically sound, albeit theoretical, synthetic pathways. To provide actionable, validated methodologies, this document also presents a detailed protocol for a field-proven, gram-scale asymmetric synthesis of fluorinated amino acids using a chiral Nickel(II) complex, a strategy celebrated for its versatility and high stereochemical control.[3][4][5]

The Significance of Fluorinated Amino Acids in Medicinal Chemistry

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a "super-substituent" in drug design.[2] When incorporated into amino acids, it can:

-

Improve Metabolic Stability: The strength of the C-F bond can block sites of enzymatic oxidation, increasing the half-life of peptide-based therapeutics.[5]

-

Modulate Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cell membranes.[1]

-

Influence Conformation: The electronic effects of fluorine can alter pKa values of nearby functional groups and induce specific secondary structures, such as helices, thereby fine-tuning interactions with biological targets.[6]

-

Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, within a protein's binding pocket.

Given these advantages, robust and versatile synthetic routes to enantiopure fluorinated amino acids are of paramount importance to the pharmaceutical industry.[7][8]

Analysis of the Precursor: 3,3-Difluoro-2-oxopent-4-enoic Acid

3,3-Difluoro-2-oxopent-4-enoic acid is a functionally dense molecule offering several potential handles for synthetic transformation.[9][10] A thorough understanding of its reactive centers is crucial for designing a viable synthetic strategy.

Caption: Key reactive sites on 3,3-Difluoro-2-oxopent-4-enoic acid.

-

α-Keto Acid: This is the most direct precursor to an α-amino acid functionality, typically via reductive amination.

-

Vinyl Group: The electron-withdrawing nature of the adjacent gem-difluoro ketone makes this double bond susceptible to nucleophilic attack (Michael addition).

-

Gem-Difluoro Methylene Group: This group significantly increases the electrophilicity of the adjacent carbonyl carbon and the vinyl group. It is generally stable but its influence on the reactivity of neighboring groups is profound.

Proposed Synthetic Strategies & Inherent Challenges (Theoretical)

Based on the analysis above, we can propose several synthetic routes. It is critical to note that these are theoretical and would require significant experimental validation.

Strategy 1: Direct Reductive Amination

This is the most straightforward approach on paper. The α-keto acid is converted to an imine, which is then reduced to the corresponding amine.

Caption: Workflow for a proposed reductive amination pathway.

Causality and Challenges:

-

Reagent Choice: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is often chosen for its selectivity for imines over ketones. However, the conjugated vinyl group presents a competing site for reduction.

-

Stereocontrol: This route would produce a racemic mixture. Asymmetric reduction or enzymatic approaches would be necessary to induce chirality, adding significant complexity.[11]

-

Stability: The multifunctionality of the starting material makes it potentially unstable under harsh catalytic hydrogenation conditions, which might otherwise be used.

Strategy 2: Conjugate Addition Followed by Amination

This strategy involves introducing the nitrogen atom via a Michael addition to the vinyl group, followed by transformation of the keto-acid moiety.

Caption: Workflow for a proposed conjugate addition strategy.

Causality and Challenges:

-

Product Type: This pathway would naturally lead to β- or γ-amino acids, not the α-amino acids that are the most common building blocks for peptides.

-

Complexity: The initial keto-acid would still need to be converted to an amine, requiring a multi-step sequence after the initial conjugate addition, which is inefficient.

-

Stereocontrol: While a chiral nucleophile could set one stereocenter, controlling the second center at the α-position during a subsequent amination would be a significant diastereoselective challenge.

Application Protocol: A Validated Asymmetric Synthesis of Fluorinated Amino Acids via Chiral Ni(II) Complex

Given the theoretical and unvalidated nature of the routes above, we present a robust, field-proven protocol for the gram-scale asymmetric synthesis of various fluorinated amino acids. This method utilizes a chiral Ni(II) complex of a glycine Schiff base, which is deprotonated and alkylated with high diastereoselectivity.[3][5][12] This approach is highly versatile and provides access to enantiopure products.[4]

Experimental Workflow Overview

Caption: General workflow for Ni(II) complex-mediated amino acid synthesis.

Materials and Reagents

| Reagent | Supplier | Grade | Notes |

| (S)-2-[N-(N'-benzylprolyl)amino]benzophenone | Sigma-Aldrich | ≥98% | Chiral Ligand |

| Nickel(II) Nitrate Hexahydrate | Acros Organics | 99% | |

| Glycine | Fisher Scientific | 99% | |

| Sodium Hydroxide | VWR | ACS Grade | |

| Fluorinated Alkyl Iodide/Bromide | Commercially Available or Synthesized | >97% | R-X (e.g., 3,3,3-Trifluoropropyl iodide) |

| Potassium Hydroxide | Sigma-Aldrich | ≥85% | |

| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous | |

| Hydrochloric Acid (HCl) | Macron | 6 M Solution | |

| Fmoc-OSu | Oakwood Chemical | >98% | For protection step |

| Sodium Bicarbonate | J.T. Baker | ACS Grade |

Step-by-Step Protocol

Part A: Synthesis of the Chiral Ni(II) Complex

-

Complex Formation: In a 500 mL round-bottom flask, dissolve (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (10.0 g, 27.0 mmol) and glycine (2.23 g, 29.7 mmol) in 150 mL of methanol.

-

Add a solution of sodium hydroxide (2.16 g, 54.0 mmol) in 20 mL of water. The solution should turn deep red.

-

Stir for 10 minutes, then add a solution of Ni(NO₃)₂·6H₂O (8.65 g, 29.7 mmol) in 30 mL of methanol. The solution will turn a darker red/brown.

-

Stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (DCM, 200 mL) and wash with water (3 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the red Ni(II)-glycine complex. Dry under high vacuum.

Part B: Asymmetric Alkylation

Causality Note: This step establishes the crucial C-C bond and sets the stereochemistry. The bulky chiral ligand directs the incoming alkyl halide to one face of the enolate, resulting in high diastereoselectivity.

-

Setup: In an oven-dried 1 L three-neck flask under an inert atmosphere (N₂ or Ar), add the Ni(II) complex (12.5 g, 25.0 mmol) and suspend it in 250 mL of anhydrous THF.

-

Deprotonation: Cool the suspension to -78 °C (acetone/dry ice bath). Add powdered potassium hydroxide (7.0 g, 125 mmol) in one portion.

-

Stir the resulting deep purple suspension vigorously at -78 °C for 30 minutes to ensure complete enolate formation.

-

Alkylation: Add the desired fluorinated alkyl iodide (e.g., 3,3,3-trifluoropropyl iodide, 30.0 mmol) dropwise via syringe.

-

Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting complex.

-

Quench: Quench the reaction by adding 50 mL of saturated aqueous NH₄Cl solution, followed by 100 mL of water.

-

Warm the mixture to room temperature and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated Ni(II) complex. The diastereomeric excess (de) can be determined at this stage by ¹H or ¹⁹F NMR.

Part C: Hydrolysis and Fmoc-Protection

-

Hydrolysis: Take the crude alkylated complex and dissolve it in 150 mL of THF/6 M HCl (2:1 v/v).

-

Stir the mixture vigorously at 60 °C for 4 hours. The color will change from red to green, indicating the breakdown of the complex.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the THF.

-

Wash the remaining aqueous solution with DCM (3 x 50 mL) to remove the chiral ligand.

-

Protection: Cool the aqueous layer containing the free amino acid hydrochloride salt to 0 °C. Add NaHCO₃ (approx. 15 g, or until pH ~8-9).

-

Add a solution of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide, 1.1 eq) in 100 mL of acetone dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Remove the acetone under reduced pressure. Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extract the Fmoc-protected amino acid with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the final product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the enantiopure Fmoc-protected fluorinated amino acid. Enantiomeric excess (ee) can be determined by chiral HPLC.

Emerging Alternative: Chemoenzymatic Synthesis

A complementary and increasingly powerful strategy is chemoenzymatic synthesis.[13] This approach leverages the exquisite stereoselectivity of enzymes to produce chiral fluorinated building blocks.[14]

Key Advantages:

-

High Enantioselectivity: Enzymes often provide access to products with >99% ee.[11]

-

Mild Conditions: Reactions are run in aqueous media at or near room temperature, which is ideal for sensitive substrates.

-

Green Chemistry: Reduces the need for heavy metals and harsh organic solvents.

For instance, a three-step chemoenzymatic cascade using an aldolase and a phenylalanine ammonia lyase has been developed for the asymmetric synthesis of various fluorinated aromatic L-α-amino acids from cost-effective aldehydes.[11][15] While substrate scope can sometimes be a limitation compared to traditional chemical methods, the development of new and engineered enzymes is rapidly expanding the utility of this approach.[16]

Conclusion

While 3,3-Difluoro-2-oxopent-4-enoic acid presents an intriguing scaffold for synthetic chemists, its conversion to fluorinated α-amino acids is a non-trivial challenge with no established protocols. The proposed pathways highlight significant hurdles in chemoselectivity and stereocontrol. For researchers requiring reliable and scalable access to enantiopure fluorinated amino acids, the detailed protocol based on alkylation of a chiral Ni(II) complex offers a validated and highly versatile solution.[3][5] As the field advances, chemoenzymatic methods will also play an increasingly important role, offering a green and highly selective alternative for producing these valuable building blocks for next-generation therapeutics.

References

-

Beilstein Journals. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available at: [Link]

-

ACS Publications. (2022). Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II) Complex. The Journal of Organic Chemistry. Available at: [Link]

-

ChemRxiv. (2022). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. Available at: [Link]

-

PubMed. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Available at: [Link]

-

PMC. (2025). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Available at: [Link]

-

ChemRxiv. (n.d.). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. Available at: [Link]

-

ACS Publications. (2024). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. Available at: [Link]

-

ResearchGate. (2025). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Available at: [Link]

-

PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Available at: [Link]

-

ACS Publications. (2024). Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids. Available at: [Link]

-

ResearchGate. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Available at: [Link]

-

Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Available at: [Link]

-

PMC. (2021). Enzymatic synthesis of fluorinated compounds. Available at: [Link]

-

Moshang Chemical. (n.d.). 3,3-difluoro-2-oxopent-4-enoic acid. Available at: [Link]

Sources

- 1. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3,3-difluoro-2-oxopent-4-enoic acid - CAS号 1535214-59-5 - 摩熵化学 [molaid.com]

- 10. 3,3-Difluoro-2-oxopent-4-enoic acid hydrate | CymitQuimica [cymitquimica.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

Scalable manufacturing process for 3,3-Difluoro-2-oxopent-4-enoic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,3-Difluoro-2-oxopent-4-enoic acid (CAS: 2757731-71-6, Hydrate form), a critical fluorinated building block used in the development of HCV NS3/4A protease inhibitors and SSAO inhibitors.

The synthesis addresses the inherent instability of

Strategic Analysis & Retrosynthesis

The Challenge: The target molecule contains three reactive centers in close proximity:

- -Keto Acid: Prone to oxidative decarboxylation and hydrate formation.

-

Gem-difluoro Group: Increases the electrophilicity of the adjacent carbonyl, making it susceptible to nucleophilic attack.

-

Terminal Alkene: Risk of polymerization or Michael addition under basic hydrolysis conditions.

The Solution:

We employ a "Barbier-type" Reformatsky reaction where the organozinc species is generated in situ and trapped immediately with an electrophile. To introduce the

Retrosynthetic Logic:

-

Disconnection: C2–C3 bond formation via Reformatsky acylation.

-